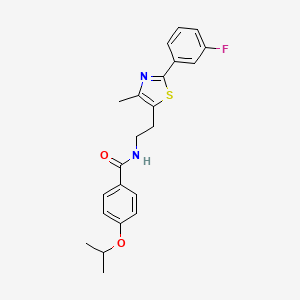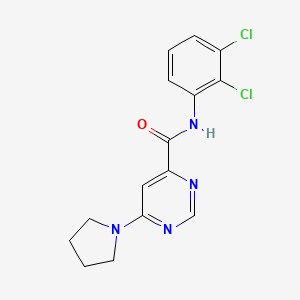
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, also known as DCPP, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCPP is a pyrimidine derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions for research.
Wirkmechanismus
The mechanism of action of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide is not fully understood, but it is believed to act on various receptors in the brain, including the GABA-A receptor and the NMDA receptor. N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to increase GABAergic neurotransmission and inhibit glutamatergic neurotransmission, leading to its potential as an anticonvulsant and neuroprotective agent.
Biochemical and Physiological Effects:
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects, including its ability to increase GABAergic neurotransmission, inhibit glutamatergic neurotransmission, and reduce oxidative stress. N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has also been shown to have potential as an anticonvulsant and neuroprotective agent, and its derivatives have been studied for their potential as anticancer agents.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several advantages for lab experiments, including its ease of synthesis and its potential as an anticonvulsant and neuroprotective agent. However, N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has several limitations, including its potential toxicity and the need for further research to fully understand its mechanism of action and potential applications.
Zukünftige Richtungen
There are several future directions for research on N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide, including its potential as an anticonvulsant and neuroprotective agent, its derivatives' potential as anticancer agents, and its potential to treat other neurological disorders. Further research is needed to fully understand N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide's mechanism of action and potential applications in various fields. Additionally, research is needed to develop safer and more effective derivatives of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.
Synthesemethoden
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been synthesized using various methods, including the reaction of 2,3-dichloroaniline with pyrrolidine followed by the reaction with cyanoacetic acid, which leads to the formation of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide. Another method involves the reaction of 2,3-dichloroaniline with pyrimidine-4-carboxylic acid, followed by the reaction with pyrrolidine, leading to the formation of N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide.
Wissenschaftliche Forschungsanwendungen
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been extensively studied for its potential applications in various fields, including medicinal chemistry, pharmacology, and neuroscience. N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide has been shown to have potential as an anticonvulsant and neuroprotective agent, and its derivatives have been studied for their potential as anticancer agents.
Eigenschaften
IUPAC Name |
N-(2,3-dichlorophenyl)-6-pyrrolidin-1-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14Cl2N4O/c16-10-4-3-5-11(14(10)17)20-15(22)12-8-13(19-9-18-12)21-6-1-2-7-21/h3-5,8-9H,1-2,6-7H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGWIYZKAVWYNFX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=NC=NC(=C2)C(=O)NC3=C(C(=CC=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14Cl2N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,3-dichlorophenyl)-6-(pyrrolidin-1-yl)pyrimidine-4-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


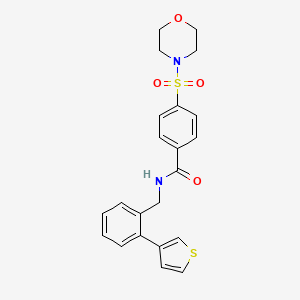
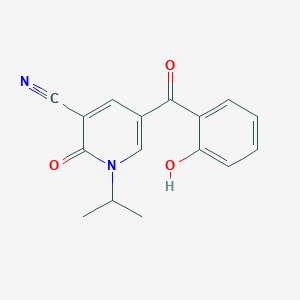
![2-hydroxy-4-oxo-N-(3-(2-oxopyrrolidin-1-yl)propyl)-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2951918.png)
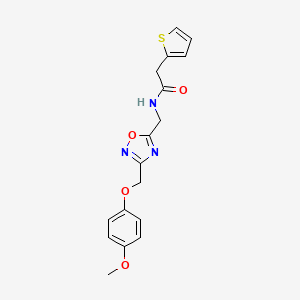
![1-(4-(6-Methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-2-tosylethanone](/img/structure/B2951922.png)
![1-(3,4-dihydro-2H-quinolin-1-yl)-2-[(9-methyl-2-phenyl-5H-chromeno[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B2951925.png)
acetonitrile](/img/structure/B2951926.png)
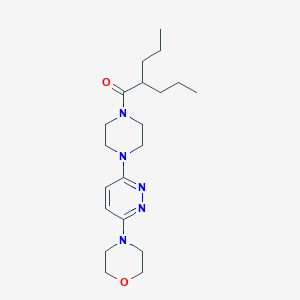
![[5-chloro-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl 3-chlorobenzenecarboxylate](/img/structure/B2951929.png)
